molecular formula C13H18N2O B13731642 Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- CAS No. 21548-53-8

Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-

Cat. No.: B13731642
CAS No.: 21548-53-8
M. Wt: 218.29 g/mol
InChI Key: XCCYBZIZVOJGCL-UHFFFAOYSA-N
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Description

Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- is a heterocyclic compound featuring an oxazoline ring. This compound is notable for its unique structure, which includes both nitrogen and oxygen atoms within a five-membered ring. The presence of the oxazoline moiety imparts significant biological and chemical properties, making it a valuable compound in various fields such as pharmaceuticals, industrial chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazoline derivatives, including Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-, typically involves the reaction of carboxylic acids with amino alcohols in the presence of a catalyst. One common method employs boronic acid catalysts to facilitate the dehydration process, leading to the formation of the oxazoline ring . The reaction is usually carried out under reflux conditions in solvents like xylene to achieve high yields.

Industrial Production Methods: Industrial production of oxazoline derivatives often involves large-scale reactions using optimized catalysts and reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in scaling up the production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- involves its interaction with various molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules underlies its bioactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- is unique due to its specific substitution pattern and the presence of the oxazoline ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

21548-53-8

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C13H18N2O/c1-3-10-6-5-7-11(4-2)12(10)15-13-14-8-9-16-13/h5-7H,3-4,8-9H2,1-2H3,(H,14,15)

InChI Key

XCCYBZIZVOJGCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=NCCO2

Origin of Product

United States

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